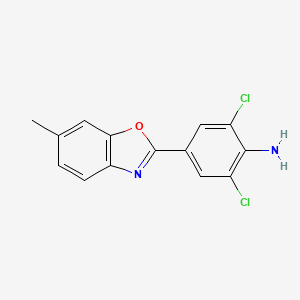
2,6-dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,6-dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with an aldehyde in the presence of a catalyst such as a metal catalyst or an ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2,6-Dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,6-Dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: It is used in the synthesis of other benzoxazole derivatives that have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It may also exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
2,6-Dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives such as:
2,6-Dichlorobenzoxazole: Used in the synthesis of insecticides.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Another derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and its diverse biological activities, making it a valuable compound in medicinal and industrial chemistry.
Properties
Molecular Formula |
C14H10Cl2N2O |
|---|---|
Molecular Weight |
293.1 g/mol |
IUPAC Name |
2,6-dichloro-4-(6-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
JBAZCQJMUBAANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















